![molecular formula C6H13ClN2O3 B6238703 methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride CAS No. 257288-44-1](/img/no-structure.png)
methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis of “cis-4-Hydroxy-L-proline” involves a lengthy synthetic sequence, use of complex and expensive reagents, and tedious purification procedures .Chemical Reactions Analysis
Amines, which this compound appears to contain, are known to undergo a variety of chemical reactions. They can form alkyl or aryl derivatives, undergo silylation reactions, form acyl derivatives, and participate in reactions of addition to carbon-hetero multiple bonds .Scientific Research Applications
- Intermediate : Methyl trans-4-aminocyclohexanecarboxylate hydrochloride serves as an intermediate in pharmaceutical research. It plays a crucial role in the synthesis of bioactive compounds and drug candidates. Researchers use it to create novel molecules with potential therapeutic effects .
- Heterocyclic compounds are essential building blocks in medicinal chemistry. They exhibit diverse biological activities and are often found in drugs. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride contributes to the synthesis of heterocyclic structures, which can be further modified for specific pharmacological purposes .
Medicinal Chemistry and Drug Development
Heterocyclic Compound Synthesis
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the carbamoyl group, and esterification of the carboxylic acid group with methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the product.", "Starting Materials": [ "L-aspartic acid", "Methanol", "Di-tert-butyl dicarbonate", "Triethylamine", "Sodium bicarbonate", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Protection of the amine group by reacting L-aspartic acid with di-tert-butyl dicarbonate and triethylamine", "Formation of the carbamoyl group by reacting the protected amino acid with ammonium chloride and sodium bicarbonate", "Esterification of the carboxylic acid group with methanol using a catalyst such as sulfuric acid", "Addition of hydrochloric acid to form the hydrochloride salt of the product" ] } | |
CAS RN |
257288-44-1 |
Product Name |
methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride |
Molecular Formula |
C6H13ClN2O3 |
Molecular Weight |
196.6 |
Purity |
95 |
Origin of Product |
United States |
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